4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Overview
Description
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a chemical compound with the linear formula C12H15O3N1 . It is a solid substance . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound is O=C(CC1)CCC1(O)C2=CN=C(OC)C=C2 . The InChI is 1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid . The CAS Number is 708273-57-8 . The MDL number is MFCD13185918 . The molecular weight is 221.25 g/mol.Scientific Research Applications
Structural and Molecular Analysis
Research on structurally similar compounds to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone has been focused on understanding their molecular and crystal structures through X-ray diffraction analysis. For example, studies have determined the molecular and crystal structures of cyclohexanone derivatives, highlighting the importance of such analyses in understanding the conformations and chemical reactivity of these compounds. These structural analyses are crucial for the development of materials with specific physical and chemical properties (Kutulya et al., 2008).
Synthesis and Characterization
The synthesis and characterization of cyclohexanone derivatives, including those with methoxypyridin groups, have been the subject of significant research. These studies involve the synthesis of complex organic compounds and their subsequent analysis using spectroscopic methods. This research is foundational for the development of new pharmaceuticals, materials, and chemical processes. The synthesis of such compounds often involves multi-step organic reactions and the characterization of the products to confirm their structures (Mantelingu et al., 2007).
Chemical Reactivity and Applications
The reactivity of cyclohexanone derivatives, including those with hydroxy and methoxypyridin groups, has been explored in various chemical reactions. These studies are crucial for understanding how these compounds can be used in synthetic chemistry, including their roles as intermediates in the synthesis of more complex molecules. Research in this area can lead to the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various industries, such as pharmaceuticals and materials science (Rusnac et al., 2020).
Safety and Hazards
The compound has been classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 - Causes skin irritation, and H319 - Causes serious eye irritation . The precautionary statements include P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P332 + P313 - If skin irritation occurs: Get medical advice/attention, P337 + P313 - If eye irritation persists: Get medical advice/attention, P362 + P364 - Take off contaminated clothing and wash it before reuse .
Properties
IUPAC Name |
4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZVMRZEBPGSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(=O)CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681015 | |
Record name | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708273-57-8 | |
Record name | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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